Hexane-3-thiol

Description

Properties

IUPAC Name |

hexane-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIGMFQJDZTEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936813 | |

| Record name | Hexane-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1633-90-5 | |

| Record name | (±)-3-Hexanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YD4K9T3DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Hexane-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for Hexane-3-thiol. The information is curated to support research, development, and application of this compound in various scientific fields.

Chemical Structure and Identification

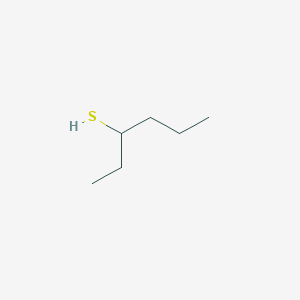

Hexane-3-thiol, a secondary alkanethiol, is characterized by a hexane (B92381) backbone with a thiol group attached to the third carbon atom.

Chemical Structure:

Identifiers:

| Identifier | Value |

| IUPAC Name | hexane-3-thiol |

| CAS Number | 1633-90-5[1] |

| Molecular Formula | C₆H₁₄S[1] |

| SMILES | CCCC(CC)S[1] |

| InChI | InChI=1S/C6H14S/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3[1] |

| Synonyms | 3-Hexanethiol, 3-Mercaptohexane[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of Hexane-3-thiol.

| Property | Value | Unit |

| Molecular Weight | 118.24 | g/mol [1] |

| Boiling Point | 140.9 | °C (at 760 mmHg) |

| Melting Point | -113.76 | °C (estimated) |

| Density | 0.832 | g/cm³ |

| Flash Point | 29.5 | °C |

| Refractive Index | 1.443 | |

| pKa | ~10-11 | (estimated for secondary alkanethiols)[2] |

| Solubility | Insoluble in water; soluble in organic solvents |

Spectral Data

Mass Spectrometry

The mass spectrum of Hexane-3-thiol is available in the NIST WebBook. The fragmentation pattern is characteristic of an alkanethiol.[3]

NMR Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~2.6-2.8 ppm (m, 1H): Methine proton (CH-SH).

-

~1.4-1.6 ppm (m, 4H): Methylene protons adjacent to the CH-SH group (CH₂-CH(SH)-CH₂).

-

~1.2-1.4 ppm (m, 1H): Thiol proton (SH). The chemical shift and multiplicity of the thiol proton can vary depending on concentration, solvent, and temperature, and it may exchange with D₂O.

-

~0.9 ppm (t, 6H): Methyl protons of the two ethyl groups (CH₃-CH₂).

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~45-50 ppm: Carbon attached to the thiol group (C-SH).

-

~30-35 ppm: Methylene carbons adjacent to the C-SH group.

-

~20-25 ppm: Methylene carbons further from the thiol group.

-

~10-15 ppm: Methyl carbons.

Experimental Protocols

Synthesis of Hexane-3-thiol from 3-Bromohexane (B146008) via Thiourea (B124793)

This protocol describes a common method for the synthesis of thiols from alkyl halides.

Reaction Scheme:

Materials:

-

3-Bromohexane

-

Thiourea

-

Ethanol

-

Sodium Hydroxide (B78521) (NaOH)

-

Hydrochloric Acid (HCl, for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Formation of the S-Alkylisothiouronium Salt:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromohexane (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

-

Hydrolysis to Hexane-3-thiol:

-

To the cooled reaction mixture, add a solution of sodium hydroxide (2.2 equivalents) in water.

-

Heat the mixture to reflux for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Acidify the reaction mixture with dilute hydrochloric acid until it is neutral or slightly acidic.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude Hexane-3-thiol can be further purified by fractional distillation under reduced pressure.

-

Purification by Fractional Distillation

Due to the volatile and odorous nature of thiols, purification should be conducted in a well-ventilated fume hood.

Apparatus:

-

Fractional distillation setup with a Vigreux or packed column

-

Heating mantle

-

Thermometer

-

Receiving flasks

Procedure:

-

Set up the fractional distillation apparatus.

-

Place the crude Hexane-3-thiol in the distillation flask with a few boiling chips.

-

Slowly heat the flask.

-

Collect the fraction that distills at the boiling point of Hexane-3-thiol (approximately 141 °C at atmospheric pressure, lower at reduced pressure).

-

It is advisable to collect several fractions and analyze their purity by gas chromatography (GC) or NMR spectroscopy.

Chemical Reactivity

The chemistry of Hexane-3-thiol is dominated by the properties of the thiol group.

-

Acidity: The thiol proton is weakly acidic and can be deprotonated by strong bases to form the corresponding thiolate, which is a strong nucleophile.

-

Nucleophilicity: The sulfur atom is highly nucleophilic and readily participates in S-alkylation, S-acylation, and Michael addition reactions.

-

Oxidation: Thiols can be oxidized to form disulfides. This reaction can occur in the presence of mild oxidizing agents, including air. Stronger oxidizing agents can lead to the formation of sulfonic acids.

Oxidation to Di(hexan-3-yl) Disulfide:

Safety Information

Hexane-3-thiol is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be performed in a well-ventilated fume hood.

This guide provides a foundational understanding of the chemical properties and handling of Hexane-3-thiol. For specific applications, further investigation and optimization of experimental procedures may be required.

References

The Tropical Signature: A Technical Guide to the Natural Occurrence of 3-Mercaptohexane in Fruits

An in-depth exploration for researchers, scientists, and drug development professionals into the presence, biosynthesis, and analysis of the potent aroma compound 3-mercaptohexan-1-ol (3-MH) and its related compounds in various fruit matrices.

Introduction

3-Mercaptohexan-1-ol (3-MH), a volatile sulfur compound, is a key contributor to the characteristic tropical fruit aroma in a variety of fruits and beverages. Its potent sensory profile, often described as reminiscent of passion fruit, grapefruit, and guava, makes it a compound of significant interest in the fields of flavor chemistry, food science, and enology. The presence and concentration of 3-MH, along with its acetylated form, 3-mercaptohexyl acetate (B1210297) (3-MHA), can profoundly influence the sensory perception and quality of fruit products. This technical guide provides a comprehensive overview of the natural occurrence of 3-MH in fruits, its biosynthetic pathways, and detailed methodologies for its quantification.

Natural Occurrence and Quantitative Data

3-Mercaptohexan-1-ol and its derivatives are not typically found in high concentrations in intact fruits but are often released from non-volatile precursors during ripening or processing. The concentration of these compounds can vary significantly depending on the fruit variety, ripeness, and processing methods. The following table summarizes the quantitative data available for 3-MH and 3-MHA in select fruits.

| Fruit Variety | Compound | Concentration | Aroma Contribution |

| Guava (Pink) | 3-Mercaptohexan-1-ol (3-MH) | ~13 µg/kg | Grapefruit-like, contributes to the overall tropical fruit profile. |

| 3-Mercaptohexyl Acetate (3-MHA) | ~13 µg/kg | Black currant-like, enhances the tropical fruit aroma. | |

| Passion Fruit (Yellow) | 3-Mercaptohexan-1-ol (3-MH) | Present (exact concentration variable in fresh fruit; 5 - 20 µg/L in passion fruit wine) | Key contributor to the characteristic tropical fruit and sulfurous aroma. |

| 3-Mercaptohexyl Acetate (3-MHA) | Present (exact concentration variable in fresh fruit; 1 - 5 µg/L in passion fruit wine) | Adds boxwood, passion fruit, and blackcurrant nuances. | |

| Grapes (Sauvignon Blanc Wine) | 3-Mercaptohexan-1-ol (3-MH) | Can exceed perception threshold | Grapefruit and passion fruit notes. |

| 3-Mercaptohexyl Acetate (3-MHA) | Can exceed perception threshold | Passion fruit and box tree nuances. |

Biosynthesis of 3-Mercaptohexan-1-ol

The formation of 3-MH in plants occurs through the enzymatic cleavage of non-volatile, sulfur-containing precursors. The primary pathway involves the conjugation of (E)-2-hexenal, a C6 aldehyde derived from the lipoxygenase (LOX) pathway, with glutathione (B108866) (GSH). This conjugate is then enzymatically broken down to the cysteine conjugate, which can be further cleaved to release the volatile 3-MH.

Experimental Protocols

The quantification of 3-MH and its precursors in fruit matrices requires sensitive and specific analytical techniques due to their low concentrations and the complexity of the sample matrix.

Analysis of Volatile Thiols (3-MH and 3-MHA) by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of the free volatile thiols in a fruit sample.

1. Sample Preparation and Extraction:

-

Homogenization: A representative sample of the fruit pulp is homogenized, often in the presence of an antioxidant such as ascorbic acid to prevent the degradation of the volatile thiols.

-

Internal Standard: A known amount of an internal standard (e.g., deuterated 3-MH) is added to the homogenate for accurate quantification.

-

HS-SPME: The homogenized sample is placed in a sealed vial and heated to a specific temperature (e.g., 40-60°C) to promote the release of volatile compounds into the headspace. A solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.

2. GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-WAX or equivalent).

-

Injector: The SPME fiber is desorbed in the hot injector (e.g., 250°C) in splitless mode.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 230-250°C) to elute the compounds.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring specific ions for 3-MH, 3-MHA, and the internal standard.

Analysis of Non-Volatile Precursors (Cys-3MH and GSH-3MH) by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is used to quantify the non-volatile precursors of 3-MH.

1. Sample Preparation and Extraction:

-

Homogenization and Clarification: Fruit pulp is homogenized in an acidic buffer and then centrifuged to remove solids.

-

Solid-Phase Extraction (SPE): The clarified juice is passed through an SPE cartridge (e.g., C18) to clean up the sample and concentrate the precursors. The cartridge is washed, and the analytes are eluted with a suitable solvent (e.g., methanol).

-

Internal Standard: Deuterated analogues of the precursors (e.g., d2-Cys-3MH) are added at the beginning of the sample preparation for accurate quantification.

2. HPLC-MS/MS Parameters:

-

HPLC System: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient of two solvents is used, for example, water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is commonly used. The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and sensitivity.

Conclusion

3-Mercaptohexan-1-ol and its acetate are pivotal aroma compounds that define the desirable tropical notes in many fruits. Understanding their natural occurrence, biosynthesis, and accurate quantification is essential for quality control and the development of new fruit-based products. The methodologies outlined in this guide provide a robust framework for researchers and scientists to investigate these potent sulfur compounds. Further research is warranted to fully elucidate the genetic and environmental factors that influence the concentration of 3-MH precursors in various fruit cultivars, which could lead to the development of fruits with enhanced aromatic profiles.

An In-depth Technical Guide to the Synthesis of Racemic Hexane-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing racemic hexane-3-thiol. The document details established methodologies, providing in-depth experimental protocols and quantitative data to facilitate reproducible and efficient synthesis. The logical flow of each synthetic route is visually represented through diagrams generated using Graphviz, offering a clear and concise understanding of the chemical transformations involved.

Introduction

Hexane-3-thiol is a sulfur-containing organic compound with applications in flavor and fragrance chemistry, as well as a potential building block in the synthesis of more complex molecules for pharmaceutical and materials science research. The presence of a thiol group makes it a valuable intermediate for various chemical modifications. This guide focuses on three common and reliable pathways for the synthesis of its racemic form.

Synthesis Pathways

Three principal routes for the synthesis of racemic hexane-3-thiol are discussed, starting from readily available precursors: 3-hexanol (B165604), 3-bromohexane (B146008), and through the use of thiourea (B124793). Each pathway is detailed with a summary of its key characteristics, a logical workflow diagram, a comprehensive experimental protocol, and a summary of expected outcomes.

Pathway 1: From 3-Hexanol via Tosylation and Nucleophilic Substitution

This two-step pathway involves the conversion of the hydroxyl group of 3-hexanol into a good leaving group, a tosylate, followed by nucleophilic substitution with a sulfur source to introduce the thiol functionality. This method is advantageous for its high yields and stereochemical control (inversion of configuration), although for a racemic starting material, a racemic product is obtained.

Step 1: Synthesis of Racemic 3-Hexyl Tosylate

-

To a solution of racemic 3-hexanol (1 equivalent) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise while stirring.

-

Maintain the reaction mixture at 0 °C for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the mixture into cold, dilute hydrochloric acid and extract with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield racemic 3-hexyl tosylate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Racemic Hexane-3-thiol

-

Dissolve the crude racemic 3-hexyl tosylate in dimethylformamide (DMF).

-

Add sodium hydrosulfide (NaSH) (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or gas chromatography (GC).

-

After completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure racemic hexane-3-thiol.

| Parameter | Value | Reference |

| Starting Material | Racemic 3-Hexanol | General Method |

| Key Reagents | p-Toluenesulfonyl chloride, Pyridine, NaSH, DMF | General Method |

| Reaction Time | 16-24 hours (total) | Estimated |

| Temperature | 0 °C to Room Temperature | Estimated |

| Overall Yield | 60-75% | Estimated |

| Purification | Vacuum Distillation | [1] |

Pathway 2: From 3-Bromohexane via Direct Nucleophilic Substitution

This pathway represents a more direct approach where the bromine atom of 3-bromohexane is displaced by a sulfur nucleophile in a single step via an SN2 reaction. The use of sodium hydrosulfide is common, though side reactions such as the formation of dialkyl sulfides can occur.

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydrosulfide (NaSH) (1.5 equivalents) in a mixture of ethanol and water (e.g., 9:1 v/v).

-

Add racemic 3-bromohexane (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours.

-

Monitor the disappearance of the starting material by GC.

-

After cooling to room temperature, pour the mixture into water and extract with diethyl ether.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting crude thiol by vacuum distillation.

| Parameter | Value | Reference |

| Starting Material | Racemic 3-Bromohexane | General Method |

| Key Reagents | Sodium Hydrosulfide, Ethanol | General Method |

| Reaction Time | 4-8 hours | Estimated |

| Temperature | Reflux | Estimated |

| Yield | 50-65% | Estimated |

| Purification | Vacuum Distillation | [1] |

Pathway 3: From 3-Bromohexane via Isothiouronium Salt Formation

This method avoids the direct use of the often pyrophoric and malodorous sodium hydrosulfide. It proceeds through the formation of a stable, odorless S-alkylisothiouronium salt from 3-bromohexane and thiourea. Subsequent hydrolysis of this salt under basic conditions yields the desired thiol. This pathway often results in a cleaner reaction with fewer sulfide (B99878) byproducts.

Step 1: Formation of S-(Hexan-3-yl)isothiouronium bromide

-

Dissolve racemic 3-bromohexane (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Heat the mixture to reflux for 6-10 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude isothiouronium salt. This salt can be used in the next step without further purification.

Step 2: Hydrolysis to Racemic Hexane-3-thiol

-

Dissolve the crude S-(hexan-3-yl)isothiouronium bromide in a solution of sodium hydroxide (2.5 equivalents) in water.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent.

-

Purify the crude product by vacuum distillation.

| Parameter | Value | Reference |

| Starting Material | Racemic 3-Bromohexane | General Method |

| Key Reagents | Thiourea, Ethanol, Sodium Hydroxide | General Method |

| Reaction Time | 8-14 hours (total) | Estimated |

| Temperature | Reflux | Estimated |

| Overall Yield | 65-80% | Estimated |

| Purification | Vacuum Distillation | [1] |

Characterization Data

The final product, racemic hexane-3-thiol, should be characterized to confirm its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄S | [2] |

| Molecular Weight | 118.24 g/mol | [2] |

| Boiling Point | 135-137 °C (at 760 mmHg) | Estimated |

| Density | 0.838 g/cm³ (at 25 °C) | Estimated |

| Refractive Index | ~1.445 (at 20 °C) | [2] |

| 1H NMR (CDCl₃) | δ ~2.65 (m, 1H, -SH), ~1.5 (m, 4H, -CH₂-), ~0.9 (t, 6H, -CH₃) | Predicted |

| 13C NMR (CDCl₃) | δ ~45 (-CH-SH), ~30 (-CH₂-), ~20 (-CH₂-), ~14 (-CH₃) | Predicted |

| Mass Spectrum (EI) | m/z (%): 118 (M+), 89, 75, 61, 47, 41, 29 | [3] |

Conclusion

This guide has outlined three robust and accessible synthetic pathways for the preparation of racemic hexane-3-thiol. The choice of a particular method will depend on factors such as the availability of starting materials, desired purity, and scale of the reaction. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling the efficient and reproducible synthesis of this important thiol compound. Proper characterization of the final product is crucial to ensure its suitability for subsequent applications.

References

Spectroscopic Profile of Hexane-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hexane-3-thiol (CAS No: 1633-90-5), a key organosulfur compound. The document presents available experimental mass spectrometry data alongside computationally predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. This compilation is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for Hexane-3-thiol. It is important to note that while the Mass Spectrometry data is derived from experimental sources, the NMR and IR data are predicted based on computational models and should be considered as such.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.55 | m | 1H | CH -SH |

| 1.60 | m | 2H | -S-CH-CH₂ -CH₂-CH₃ |

| 1.51 | m | 2H | -S-CH-CH₂ -CH₃ |

| 1.43 | m | 2H | -CH₂-CH₂ -CH₃ |

| 1.32 | t, J=7.1 Hz | 1H | -SH |

| 0.93 | t, J=7.4 Hz | 3H | -CH₂-CH₃ |

| 0.92 | t, J=7.4 Hz | 3H | -CH₂-CH₃ |

Predicted data obtained from computational models. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 46.5 | C H-SH |

| 34.5 | -S-CH-C H₂-CH₂-CH₃ |

| 29.8 | -S-CH-C H₂-CH₃ |

| 20.4 | -CH₂-C H₂-CH₃ |

| 14.1 | -CH₂-C H₃ |

| 13.8 | -CH₂-C H₃ |

Predicted data obtained from computational models. Actual experimental values may vary.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2960-2870 | C-H stretch (alkane) |

| 2550 | S-H stretch (thiol) |

| 1465 | C-H bend (alkane) |

| 1375 | C-H bend (alkane) |

| 650 | C-S stretch |

Predicted data obtained from computational models. Actual experimental values may vary.

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 118 | 25 | [M]⁺ (Molecular Ion) |

| 89 | 100 | [M - C₂H₅]⁺ |

| 61 | 80 | [C₂H₅S]⁺ |

| 55 | 65 | [C₄H₇]⁺ |

| 43 | 50 | [C₃H₇]⁺ |

| 29 | 45 | [C₂H₅]⁺ |

Data sourced from the NIST WebBook.[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of spectroscopic data for a liquid sample such as Hexane-3-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of Hexane-3-thiol (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃). The solution is then filtered through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.

Instrumentation and Data Acquisition: A standard NMR spectrometer, for instance, a 400 or 500 MHz instrument, is used for analysis.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically employed. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required. Proton decoupling is used to simplify the spectrum and enhance the signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like Hexane-3-thiol, the simplest method is to prepare a thin film. A drop of the neat liquid is placed between two salt plates (typically NaCl or KBr), which are then gently pressed together to form a thin, uniform film.

Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis. A background spectrum of the clean, empty salt plates is recorded first. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹). Typically, the spectrum is recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile liquid like Hexane-3-thiol, direct injection or infusion into the ion source is a common method. Electron Ionization (EI) is a standard technique for such compounds. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

Instrumentation and Data Acquisition: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Caption: A generalized workflow for the spectroscopic analysis and structure elucidation of an organic compound.

References

Olfactory Threshold and Sensory Profile of Hexane-3-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexane-3-thiol (CAS No. 1633-90-5), a secondary alkanethiol, is a volatile sulfur compound that, like many thiols, possesses a potent and distinct aroma. Understanding its olfactory threshold and detailed sensory profile is crucial for applications in the flavor and fragrance industry, environmental science, and for professionals in drug development who need to consider the potential for malodorous off-notes in active pharmaceutical ingredients or excipients. This technical guide provides a comprehensive overview of the available data on the sensory characteristics of Hexane-3-thiol and related compounds, details the experimental protocols used for their evaluation, and presents this information in a structured format for easy reference and application.

While specific quantitative olfactory threshold data for Hexane-3-thiol is not extensively documented in publicly available literature, research on homologous series of alkanethiols provides valuable insights. Studies have shown that thiols with five to seven carbon atoms, a group to which Hexane-3-thiol belongs, exhibit the lowest odor thresholds.[1][2] Furthermore, steric effects play a significant role, with tertiary alkanethiols generally displaying lower odor thresholds than primary or secondary ones.[1]

This guide synthesizes the known sensory descriptors for closely related C6 sulfur compounds to build a probable sensory profile for Hexane-3-thiol and outlines the state-of-the-art methodologies for its sensory analysis.

Data Presentation

Olfactory Threshold

Table 1: Olfactory and Flavor Threshold of 3-Mercaptohexan-1-ol

| Compound | Threshold Type | Matrix | Threshold Value | Reference |

| (3S)-(+)-3-mercaptohexan-1-ol | Flavor Perception | 12% alcohol/water | 0.06 ppb | [3] |

| (3S)-(+)-3-mercaptohexan-1-ol | Odor | Air | 0.07 ng/L | [3] |

| (3R)-(-)-3-mercaptohexan-1-ol | Flavor Perception | 12% alcohol/water | 0.05 ppb | [3] |

| (3R)-(-)-3-mercaptohexan-1-ol | Odor | Air | 0.08 ng/L | [3] |

| 3-Mercaptohexan-1-ol | Odor | Not Specified | 60 ng/L | [4] |

Sensory Profile

The sensory profile of Hexane-3-thiol can be inferred from descriptors used for closely related C6 thiols, particularly 3-mercaptohexanol. The perceived aroma of thiols can be highly dependent on their concentration.

Table 2: Sensory Descriptors Associated with C6 Thiols (primarily 3-Mercaptohexanol)

| Category | Descriptors | Reference |

| Fruity | Tropical fruit, passion fruit, guava, grapefruit, black currant, buchu, mango | [3][5] |

| Sulfurous | Sulfurous | [5] |

| Savory | Chicken, meaty, roasted coffee, brothy, eggy | [5][6] |

| Other | Herbaceous, box tree | [3][4] |

General descriptors for C5-C6 thiols also include "burned-roasted" notes.[2]

Experimental Protocols

The determination of olfactory thresholds and sensory profiles of potent volatile compounds like Hexane-3-thiol requires specialized and highly sensitive techniques. Gas Chromatography-Olfactometry (GC-O) is the cornerstone of such analyses, often coupled with methods like Aroma Extract Dilution Analysis (AEDA) to identify the most potent odorants in a sample.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[7]

Methodology:

-

Sample Preparation: Volatile compounds are extracted from the sample matrix (e.g., food, beverage, or a solution of the pure compound) using techniques like liquid-liquid extraction, solid-phase microextraction (SPME), or solvent-assisted flavor evaporation (SAFE).

-

Gas Chromatographic Separation: The extract is injected into a gas chromatograph, where the volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column.

-

Olfactometric Detection: The effluent from the GC column is split. One portion is directed to a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for chemical identification and quantification. The other portion is humidified and directed to a sniffing port, where a trained sensory panelist (assessor) sniffs the effluent and records the time, duration, and sensory descriptors of any detected odors.

-

Data Analysis: The olfactometric data is correlated with the chromatographic data to identify the specific compounds responsible for the perceived aromas.

Aroma Extract Dilution Analysis (AEDA)

AEDA is a technique used in conjunction with GC-O to determine the relative odor potency of the volatile compounds in an extract.

Methodology:

-

Serial Dilution: The original aroma extract is serially diluted (e.g., 1:1, 1:2, 1:4, etc.) with a suitable solvent.

-

GC-O Analysis of Dilutions: Each dilution is analyzed by GC-O.

-

Determination of Flavor Dilution (FD) Factor: The highest dilution at which an odorant can still be perceived by the assessor is recorded. This dilution factor is known as the Flavor Dilution (FD) factor.

-

Identification of Key Odorants: Compounds with high FD factors are considered to be the most potent contributors to the overall aroma of the sample.

Sensory Panel Evaluation

For a comprehensive sensory profile, a trained sensory panel is utilized.

Methodology:

-

Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to recognize and describe various aroma attributes, particularly those associated with sulfur compounds. Reference standards are used to establish a common vocabulary.

-

Quantitative Descriptive Analysis (QDA):

-

Lexicon Development: The panel collaboratively develops a set of descriptive terms (a lexicon) that define the sensory characteristics of the sample.

-

Intensity Rating: Panelists rate the intensity of each descriptor on a standardized scale (e.g., a 15-cm line scale anchored with "low" and "high").

-

-

Data Analysis: The intensity ratings are statistically analyzed (e.g., using Analysis of Variance - ANOVA) to generate a quantitative sensory profile, often visualized as a spider or radar plot.

Mandatory Visualization

References

- 1. Structure-odor correlations in homologous series of alkanethiols and attempts to predict odor thresholds by 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The 3-Mercaptohexanols [leffingwell.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. 3-thiohexanol, 51755-83-0 [thegoodscentscompany.com]

- 6. perfumerflavorist.com [perfumerflavorist.com]

- 7. mdpi.com [mdpi.com]

Stereoisomers of Hexane-3-thiol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the stereoisomers of hexane-3-thiol, (R)-hexane-3-thiol and (S)-hexane-3-thiol. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, separation, and distinct characteristics of these chiral molecules. While specific experimental data for the individual enantiomers of hexane-3-thiol are not widely available in published literature, this guide consolidates general principles and methodologies applicable to their study, drawing parallels from closely related chiral thiols.

Introduction to the Stereoisomers of Hexane-3-thiol

Hexane-3-thiol is a chiral molecule existing as a pair of enantiomers, (R)-hexane-3-thiol and (S)-hexane-3-thiol, due to the presence of a stereocenter at the third carbon atom. These stereoisomers possess identical physical properties in an achiral environment but may exhibit significant differences in their biological activity, odor profile, and interactions with other chiral molecules. Understanding and isolating these individual enantiomers are crucial for applications in pharmacology, flavor and fragrance chemistry, and material science.

Physicochemical and Spectroscopic Data

While specific data for the individual enantiomers are limited, the properties of racemic hexane-3-thiol provide a baseline for understanding its characteristics.

Table 1: Physicochemical Properties of Racemic Hexane-3-thiol

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄S | [1][2] |

| Molecular Weight | 118.24 g/mol | [1][2] |

| Boiling Point | 140.9 °C at 760 mmHg | [3] |

| Density | 0.832 g/cm³ | [3] |

| Flash Point | 29.5 °C | [3] |

| Refractive Index | 1.443 | [3] |

| LogP | 2.49 | [3] |

Synthesis of Stereoisomers

The preparation of enantiomerically pure or enriched hexane-3-thiol can be approached through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to create a specific stereoisomer directly. While a specific protocol for hexane-3-thiol is not detailed in the available literature, general methods for the synthesis of chiral secondary thiols can be adapted. One common approach involves the use of a chiral auxiliary to guide the stereochemical outcome of a reaction.

Conceptual Experimental Protocol: Enantioselective Synthesis via Chiral Auxiliary

-

Attachment of Chiral Auxiliary: React a suitable prochiral precursor, such as 3-hexanone, with a chiral auxiliary to form a chiral derivative (e.g., a chiral enamine or imine).

-

Diastereoselective Thiolation: Introduce a thiol group via a nucleophilic sulfur reagent. The steric hindrance from the chiral auxiliary will favor the attack from one face of the molecule, leading to a diastereomeric excess of one product.

-

Cleavage of Chiral Auxiliary: Remove the chiral auxiliary under conditions that do not racemize the newly formed stereocenter to yield the enantiomerically enriched hexane-3-thiol.

Chiral Resolution of Racemic Hexane-3-thiol

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most common and effective techniques for this purpose.

Chiral Gas Chromatography (GC)

Given the volatility of hexane-3-thiol, chiral GC is a highly suitable method for its enantiomeric separation. Cyclodextrin-based chiral stationary phases are often employed for the resolution of chiral thiols and their derivatives.

General Experimental Protocol: Chiral GC Analysis

-

Derivatization (Optional but Recommended): To improve chromatographic performance and enantioselectivity, the thiol group can be derivatized. A common method is acetylation to form the corresponding thioacetate.

-

Acetylation Procedure: To the thiol sample, add acetic anhydride (B1165640) and a catalytic amount of a base like pyridine. Heat the mixture to facilitate the reaction, then quench and extract the thioacetate.

-

-

Gas Chromatography Conditions:

-

Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin (B1172386) derivative).

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector: Use appropriate temperatures to ensure volatilization without degradation. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

-

Temperature Program: An optimized temperature ramp is crucial for achieving baseline separation of the enantiomers.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC can also be used for the separation of hexane-3-thiol enantiomers, particularly for preparative scale resolutions.

General Experimental Protocol: Chiral HPLC Analysis

-

Column: A column packed with a chiral stationary phase. Polysaccharide-based CSPs are widely used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized to achieve separation.

-

Detection: UV detection is typically used, often requiring derivatization of the thiol with a chromophore-containing reagent to enhance sensitivity.

Characteristics and Properties of Individual Stereoisomers

While quantitative data on the physical properties of the individual enantiomers of hexane-3-thiol are scarce, it is well-established that enantiomers can have distinct biological and sensory properties. For the structurally related compound 3-mercaptohexan-1-ol, the (R) and (S) enantiomers exhibit different aroma profiles. It is highly probable that the enantiomers of hexane-3-thiol also possess unique sensory characteristics.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the stereoisomers and the general workflows for their synthesis and analysis.

Conclusion

The study of the individual stereoisomers of hexane-3-thiol is an important area of research with implications for various scientific disciplines. Although specific experimental data for these enantiomers are not extensively documented, established methodologies for the synthesis and separation of chiral thiols provide a solid foundation for their investigation. Further research is warranted to fully characterize the unique properties of (R)- and (S)-hexane-3-thiol and to explore their potential applications.

References

The Genesis of a Tropical Aroma: A Technical Guide to the Biosynthesis of Hexane-3-thiol in Passion Fruit

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate biosynthetic pathway of (S)-3-mercaptohexan-1-ol (3-MH), a pivotal sulfur-containing volatile compound that imparts the characteristic tropical, fruity, and slightly sulfury aroma to yellow passion fruit (Passiflora edulis f. flavicarpa). Understanding this pathway is crucial for applications ranging from flavor chemistry and food science to the study of enzymatic reactions relevant to drug metabolism. This document provides a comprehensive overview of the precursor molecules, the enzymatic cascade responsible for the release of the volatile thiol, detailed experimental protocols for its analysis, and quantitative data to support further research.

The Non-Volatile Precursors: A Masked Aroma

The potent aroma of 3-MH does not exist in its free, volatile form within the intact passion fruit tissue. Instead, it is sequestered as non-volatile, odorless conjugates. The primary precursors are S-glutathionylated and S-cysteinylated conjugates of 3-mercaptohexan-1-ol.[1][2] The biosynthesis is a multi-step enzymatic process that begins with the conjugation of precursors to glutathione (B108866).

The Enzymatic Cascade: Unlocking the Aroma

The release of the volatile 3-MH from its non-volatile precursors is a three-step enzymatic cascade, analogous to pathways observed in other fruits like grapes.[3]

-

Glutathione Conjugation: The initial step involves the conjugation of a precursor molecule, likely (E)-2-hexenal, with the tripeptide glutathione (GSH). This reaction is catalyzed by a glutathione S-transferase (GST) , a ubiquitous family of enzymes involved in detoxification pathways in plants.[4][5] This forms the initial, stable S-glutathionyl-3-mercaptohexan-1-ol (GSH-3MH) conjugate.

-

Dipeptide Cleavage: The glutamyl moiety is then cleaved from the GSH-3MH conjugate by a γ-glutamyl transpeptidase (GGT) . This enzymatic action results in the formation of the S-cysteinylglycyl-3-mercaptohexan-1-ol intermediate.[3] Subsequently, a carboxypeptidase likely removes the glycine (B1666218) residue to yield the S-cysteinyl-3-mercaptohexan-1-ol (Cys-3MH) precursor.[3]

-

Thiol Liberation: The final and crucial step is the cleavage of the C-S bond in the Cys-3MH precursor, which liberates the free and volatile 3-mercaptohexan-1-ol. This reaction is catalyzed by a cysteine-S-conjugate β-lyase (EC 4.4.1.13), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[6][7][8] This enzymatic release is the primary source of the characteristic passion fruit aroma.

Quantitative Data on 3-MH and its Precursors

While extensive quantitative data for 3-MH and its precursors in fresh passion fruit is limited, studies on related matrices like passion fruit wine and other fruits provide valuable insights. The following table summarizes available data to provide a comparative framework. It is important to note that concentrations can vary significantly based on fruit variety, ripeness, and processing conditions.

| Compound | Synonym(s) | Concentration in Passion Fruit Matrix (or related) | Odor Threshold | Sensory Description |

| 3-Mercaptohexan-1-ol (3-MH) | 3-Sulfanylhexan-1-ol | 5 - 20 µg/L (in Passion Fruit Wine)[9] | 60 ng/L (in water)[9] | Grapefruit, passion fruit, guava-like[9] |

| S-(3-hexan-1-ol)-L-cysteine | Cys-3MH | Identified in passion fruit juice[10] | N/A (non-volatile) | Odorless |

| S-(3-hexan-1-ol)-glutathione | GSH-3MH | Identified in passion fruit juice[2] | N/A (non-volatile) | Odorless |

Experimental Protocols

The analysis of volatile thiols and their non-volatile precursors requires specialized analytical techniques due to the low concentrations and the different chemical nature of the target molecules.

Analysis of Volatile 3-Mercaptohexan-1-ol (3-MH) by HS-SPME-GC-MS

This method is suitable for the extraction and quantification of volatile sulfur compounds from the fruit pulp or juice.

4.1.1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

-

Place 5-10 mL of passion fruit juice or homogenized pulp into a 20 mL headspace vial.

-

To enhance the release of volatiles, add sodium chloride (NaCl) to saturate the solution.

-

Seal the vial with a PTFE-faced silicone septum.

-

Equilibrate the vial at 40°C for 30 minutes with agitation.

-

Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30-60 minutes at 40°C.[1]

4.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injector: Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

-

Column: Use a polar capillary column such as a DB-WAX or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program: Start at 40°C for 5 minutes, ramp to 240°C at 3°C/minute, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 35 to 350.

-

Identification: Identify 3-MH by comparing its mass spectrum and retention index with an authentic standard.

Analysis of Non-Volatile Precursors (Cys-3MH and GSH-3MH) by SPE-LC-MS/MS

This protocol is designed for the extraction and quantification of the non-volatile S-conjugate precursors from the fruit matrix.

4.2.1. Sample Preparation and Solid-Phase Extraction (SPE)

-

Homogenize 50 g of passion fruit pulp with an antioxidant solution (e.g., 10 mM ascorbic acid and 1 mM EDTA in water) to prevent enzymatic degradation.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.45 µm filter.

-

Condition a C18 SPE cartridge (500 mg) with 10 mL of methanol (B129727) followed by 10 mL of water.

-

Load the filtered extract onto the SPE cartridge.

-

Wash the cartridge with 10 mL of water to remove sugars and other polar interferences.

-

Elute the precursors with 10 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 1 mL of mobile phase for LC-MS/MS analysis.

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Column: Use a reversed-phase C18 column (e.g., 150 mm x 2.1 mm i.d., 3.5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Gradient: Start with 2% B, ramp to 50% B over 15 minutes, then wash and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Monitor the specific precursor-product ion transitions for Cys-3MH and GSH-3MH using Multiple Reaction Monitoring (MRM).

-

Quantification: Use isotopically labeled internal standards for accurate quantification.

Visualizing the Pathway and Workflows

Biosynthetic Pathway of 3-Mercaptohexan-1-ol

Caption: Biosynthesis of 3-Mercaptohexan-1-ol in Passion Fruit.

Experimental Workflow for Volatile Thiol Analysis

Caption: Workflow for HS-SPME-GC-MS analysis of volatile thiols.

Experimental Workflow for Precursor Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. HS–GC–MS–O analysis and sensory acceptance of passion fruit during maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Characterization of the Grapevine γ-Glutamyl Transferase/Transpeptidase (E.C. 2.3.2.2) Gene Family Reveals a Single Functional Gene Whose Encoded Protein Product Is Not Located in Either the Vacuole or Apoplast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of the Glutathione S-Transferase Gene Family in Blueberry (Vaccinium corymbosum) and Their Potential Roles in Anthocyanin Intracellular Transportation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cysteine S-conjugate beta-lyases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cysteine-S-conjugate beta-lyase - Wikipedia [en.wikipedia.org]

- 7. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

Hexane-3-thiol: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, purity, synthesis, and biological relevance of Hexane-3-thiol.

Hexane-3-thiol, a volatile sulfur compound, is a molecule of increasing interest in various scientific domains, including sensory science, materials research, and notably, in the biomedical field. Its unique chemical properties, stemming from the reactive thiol group, position it as a potential modulator of biological processes and a target for therapeutic intervention. This technical guide provides a comprehensive overview of Hexane-3-thiol, focusing on its commercial suppliers, available purity grades, detailed experimental protocols for its synthesis and analysis, and its potential role in cellular signaling pathways relevant to drug development.

Commercial Suppliers and Purity Grades

For researchers and drug development professionals, sourcing high-quality reagents is paramount. Hexane-3-thiol is available from a range of chemical suppliers, with purity grades suitable for various research applications. The following table summarizes the available information on commercial suppliers and their specified purity grades.

| Supplier | Purity Grade(s) | Notes |

| CymitQuimica | Min. 95% | Offers various quantities. |

| The Good Scents Company | 95.00 to 100.00 | - |

| BLD Pharm | Not specified | - |

| Ambeed | Not specified | Provides analytical data like NMR, HPLC, LC-MS. |

| Fisher Scientific | Various | General supplier of thiols, specific grades for Hexane-3-thiol should be confirmed. |

| Echemi | Not specified | Provides Safety Data Sheets (SDS). |

Note: Researchers should always request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound.

Experimental Protocols

Synthesis of Hexane-3-thiol from 3-Hexanol (B165604)

A common and effective method for the synthesis of thiols is through the conversion of the corresponding alcohol. The following protocol outlines a two-step process for the synthesis of Hexane-3-thiol from 3-hexanol.[1][2][3][4]

Step 1: Conversion of 3-Hexanol to 3-Hexyl Tosylate

This step involves the activation of the hydroxyl group of 3-hexanol by converting it into a good leaving group, a tosylate.

-

Materials: 3-hexanol, p-toluenesulfonyl chloride (TsCl), pyridine (B92270), dichloromethane (B109758) (DCM).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hexanol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the solution.

-

Add pyridine (1.2 equivalents) dropwise to the reaction mixture. Pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-hexyl tosylate. This product is often used in the next step without further purification.

-

Step 2: Nucleophilic Substitution with Sodium Hydrosulfide (B80085)

The tosylate group is then displaced by a sulfur nucleophile to form the thiol.

-

Materials: 3-hexyl tosylate, sodium hydrosulfide (NaSH), N,N-dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve the crude 3-hexyl tosylate (1 equivalent) in DMF.

-

Add sodium hydrosulfide (1.5 equivalents) to the solution. A slight excess of NaSH is used to favor the formation of the thiol over the thioether byproduct.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a low-boiling point organic solvent, such as diethyl ether or pentane.

-

Combine the organic extracts and wash them with water and brine to remove any remaining DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent at reduced pressure.

-

Purification of Hexane-3-thiol by Fractional Distillation

Due to the volatile nature of Hexane-3-thiol, fractional distillation is an effective method for its purification.[5][6]

-

Apparatus: A standard fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a thermometer, and a heating mantle.

-

Procedure:

-

Set up the fractional distillation apparatus in a well-ventilated fume hood.

-

Place the crude Hexane-3-thiol in the distillation flask along with a few boiling chips.

-

Slowly heat the flask. The temperature at the top of the column should be monitored closely.

-

Collect the fraction that distills at the boiling point of Hexane-3-thiol (approximately 147-149 °C).

-

The purity of the collected fractions can be assessed by analytical techniques such as GC-MS.

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like Hexane-3-thiol.[7][8][9][10][11]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Temperature Program: An initial oven temperature of around 40-50 °C, held for a few minutes, followed by a ramp to a final temperature of 250-280 °C.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

-

Sample Preparation: Samples can be prepared by dissolving a known amount of Hexane-3-thiol in a suitable solvent (e.g., hexane (B92381) or dichloromethane). For trace analysis in complex matrices, headspace solid-phase microextraction (HS-SPME) can be employed.

-

Data Analysis: The identity of Hexane-3-thiol can be confirmed by its retention time and the fragmentation pattern in its mass spectrum. Quantification can be achieved by creating a calibration curve using standards of known concentrations. The mass spectrum of Hexane-3-thiol is available in public databases such as the NIST WebBook.[12]

Biological Relevance and Signaling Pathways

While specific signaling pathways directly modulated by Hexane-3-thiol are an active area of research, the broader class of thiols plays a crucial role in cellular redox signaling.[13][14][15][16][17] Thiol-containing molecules, such as glutathione (B108866) and cysteine residues in proteins, are key players in maintaining cellular redox homeostasis and act as molecular switches in response to oxidative stress. The reactivity of the thiol group allows for reversible modifications, such as S-glutathionylation and disulfide bond formation, which can alter protein function and trigger downstream signaling cascades.

The emerging therapeutic potential of modulating thiol-based redox signaling is significant.[15] Dysregulation of redox signaling is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, small molecules like Hexane-3-thiol, which can potentially interact with and modify protein thiols, represent an interesting avenue for drug discovery and development.

Representative Thiol-Based Redox Signaling Pathway

The following diagram illustrates a general mechanism of how an external stimulus, such as oxidative stress, can lead to the modulation of a target protein's activity through thiol modification.

Caption: General mechanism of thiol-based redox signaling.

Experimental Workflow for Investigating Thiol-Protein Interactions

To investigate the potential interaction of Hexane-3-thiol with a target protein, the following experimental workflow can be employed.

Caption: Workflow for studying Hexane-3-thiol and protein interactions.

This guide provides a foundational understanding of Hexane-3-thiol for researchers and professionals in drug development. The provided information on its sourcing, synthesis, and analysis, coupled with an understanding of its potential biological roles, will aid in the design and execution of future studies exploring the therapeutic potential of this and other reactive sulfur-containing molecules.

References

- 1. 2-Hexanethiol (CAS 1679-06-7) - Research Grade [benchchem.com]

- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 3. Solved Will upvote asap | Chegg.com [chegg.com]

- 4. Outline a synthesis of(a) 1-Hexanethiol from 1-hexanol. | Filo [askfilo.com]

- 5. Purification [chem.rochester.edu]

- 6. home.soka.ac.jp [home.soka.ac.jp]

- 7. Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies [journalomp.org]

- 8. iwaponline.com [iwaponline.com]

- 9. DSpace [dr.lib.iastate.edu]

- 10. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-Hexanethiol | C6H14S | CID 102661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Frontiers | Thiol-Based Redox Regulation: Key Mechanisms in Plant Growth and Stress Response [frontiersin.org]

- 14. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thiols in cellular redox signalling and control. | Semantic Scholar [semanticscholar.org]

- 17. Thiol-based redox homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Hexane-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for Hexane-3-thiol (CAS No. 1633-90-5). The information is compiled from Safety Data Sheets (SDS) and other reliable chemical information sources to ensure the safe use of this compound in a laboratory setting.

Section 1: Chemical and Physical Properties

Proper handling of any chemical begins with a thorough understanding of its physical and chemical properties. This data is crucial for risk assessment and the implementation of appropriate safety measures.

| Property | Value |

| Molecular Formula | C6H14S |

| Molecular Weight | 118.24 g/mol [1] |

| CAS Number | 1633-90-5[1][2] |

| Appearance | Colorless liquid[3] |

| Odor | Unpleasant, stench[3][4] |

| Boiling Point | 150 - 154 °C (302 - 309.2 °F) at 760 mmHg[4] |

| Flash Point | 30 °C (86 °F)[4] |

| Solubility | Insoluble in water[3] |

Section 2: Hazard Identification and Classification

Hexane-3-thiol is classified as a hazardous substance. Understanding its specific hazards is essential for safe handling and emergency preparedness.

GHS Hazard Classification [1][5]

| Hazard Class | Category |

| Flammable liquids | 3 |

| Acute toxicity, Oral | 4 |

| Acute toxicity, Dermal | 4 |

| Skin irritation | 2 |

| Serious eye irritation | - |

| Acute toxicity, Inhalation | 4 |

| Specific target organ toxicity — single exposure | 3 |

-

H226: Flammable liquid and vapour.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Section 3: Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are the most critical factors in preventing exposure and ensuring laboratory safety.

Engineering Controls

-

Work in a well-ventilated area.[5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5]

-

Ensure adequate ventilation, especially in confined areas.[4]

Personal Protective Equipment (PPE) [5]

| Protection Type | Specifications |

| Eye/Face | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] |

| Skin | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[5] |

| Respiratory | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5] |

Safe Handling Practices [5]

-

Avoid contact with skin and eyes.[5]

-

Avoid the formation of dust and aerosols.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]

-

Use non-sparking tools.[5]

-

Take precautionary measures against static discharge.[5]

-

Do not eat, drink, or smoke when using this product.[5]

-

Wash hands thoroughly after handling.[5]

Section 4: First-Aid Measures

In the event of an exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse affected areas with water or shower. Wash with plenty of water. If skin irritation occurs, get medical help.[5] |

| Eye Contact | Irrigate immediately with plenty of water.[3] |

| Ingestion | Rinse mouth. Get medical help.[5] |

Section 5: Fire-Fighting and Spill Response Procedures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use CO2, dry chemical, or foam.[4]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4] Containers may explode when heated.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[4]

Spill Response Workflow

The following diagram outlines the logical workflow for responding to a Hexane-3-thiol spill.

Section 6: Storage and Disposal

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Store away from incompatible materials and foodstuff containers.[5]

-

Keep away from heat, sparks, and flame.[4]

-

Store in a flammables area.[4]

-

Store locked up.[5]

Disposal

-

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5]

Section 7: Experimental Protocols

The safety data presented in this guide is derived from standardized testing protocols required for the generation of a Safety Data Sheet (SDS). These protocols are governed by regulatory bodies and are designed to assess the intrinsic hazards of a chemical substance. The methodologies for determining the data in this guide, such as GHS classification, are based on criteria outlined in the Globally Harmonized System of Classification and Labelling of Chemicals. Specific experimental details for toxicological and ecotoxicological studies are not typically provided in a standard SDS but are conducted in accordance with internationally recognized guidelines (e.g., OECD Test Guidelines).

References

Solubility of Hexane-3-thiol in different organic solvents

An In-depth Technical Guide to the Solubility of Hexane-3-thiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Hexane-3-thiol

Hexane-3-thiol (C₆H₁₄S) is an organosulfur compound belonging to the thiol family, characterized by the presence of a sulfhydryl (-SH) group. It is a colorless to pale yellow liquid with a potent and distinct odor.[1] Due to its reactive thiol group, Hexane-3-thiol is a versatile intermediate in organic synthesis and finds applications in various fields, including the development of pharmaceuticals and flavorings. Understanding its solubility in different organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development.

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible. Hexane-3-thiol possesses a six-carbon aliphatic chain, which imparts a significant nonpolar character to the molecule. The thiol group, while polar, has a less pronounced effect on the overall polarity compared to a hydroxyl group of a similar-sized alcohol. Consequently, Hexane-3-thiol is expected to exhibit good solubility in nonpolar and weakly polar organic solvents and limited solubility in highly polar solvents and water.[2][3]

Solubility Profile of Hexane-3-thiol

Direct, experimentally determined quantitative solubility data for Hexane-3-thiol across a broad spectrum of organic solvents is scarce in scientific literature. However, based on its molecular structure and the known solubility of structurally similar thiols such as 1-Hexanethiol, a qualitative and estimated solubility profile can be established. 1-Hexanethiol is known to be soluble in alcohols and oils and readily dissolves in nonpolar organic solvents like hexane, toluene, and ether.[3][4] An estimated water solubility for the related compound 2(3)-hexanethiol is reported as 204.6 mg/L at 25 °C.[5]

The following table summarizes the expected solubility of Hexane-3-thiol in various common organic solvents.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Hexane | Nonpolar, Aliphatic | High | "Like dissolves like"; both are nonpolar aliphatic hydrocarbons. |

| Toluene | Nonpolar, Aromatic | High | Similar nonpolar characteristics. |

| Diethyl Ether | Weakly Polar | High | The ether's slight polarity does not significantly hinder the dissolution of the largely nonpolar thiol.[3] |

| Chloroform | Weakly Polar | High | A good general solvent for many organic compounds. |

| Dichloromethane | Polar Aprotic | Moderate to High | Balances polarity and nonpolar characteristics, making it a versatile solvent. |

| Acetone | Polar Aprotic | Moderate | The polarity of the ketone group may slightly reduce solubility compared to nonpolar solvents. |

| Ethyl Acetate | Polar Aprotic | Moderate | Similar in polarity to acetone. |

| Ethanol | Polar Protic | Moderate to Low | The polarity and hydrogen bonding of the alcohol may not favorably interact with the nonpolar alkyl chain. |

| Methanol | Polar Protic | Low | Higher polarity than ethanol, leading to reduced solubility for nonpolar solutes.[4] |

| Water | Polar Protic | Very Low | The hydrophobic six-carbon chain significantly limits solubility in water.[1][2] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for Hexane-3-thiol, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely used technique.

Materials and Equipment

-

Hexane-3-thiol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (0.45 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer with a suitable chromogenic agent for thiol quantification (e.g., Ellman's reagent, DTNB).[6][7]

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of Hexane-3-thiol to a series of glass vials, each containing a known volume of a different organic solvent.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended microparticles.

-

Dilution: Accurately dilute the filtered solution with the respective solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the diluted samples using a pre-calibrated GC-FID or a colorimetric assay. For the colorimetric method, react the diluted sample with a chromogenic reagent like DTNB and measure the absorbance at the appropriate wavelength.

-

Calculation: Calculate the solubility of Hexane-3-thiol in each solvent based on the concentration of the saturated solution and express the results in appropriate units (e.g., g/100 mL, mol/L).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the isothermal shake-flask method for determining the solubility of Hexane-3-thiol.

Caption: Workflow for experimental solubility determination.

Logical Relationship of Solubility and Solvent Polarity

This diagram illustrates the principle of "like dissolves like" as it applies to the solubility of Hexane-3-thiol.

Caption: Hexane-3-thiol solubility and solvent polarity.

Conclusion